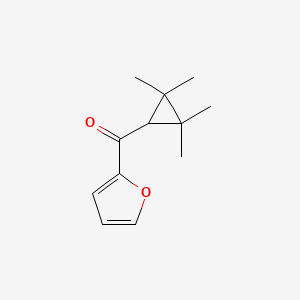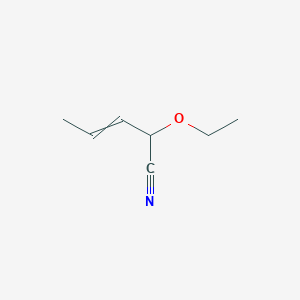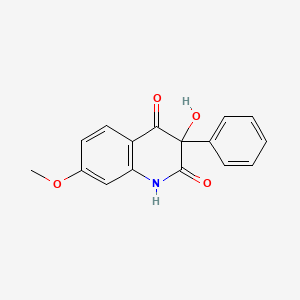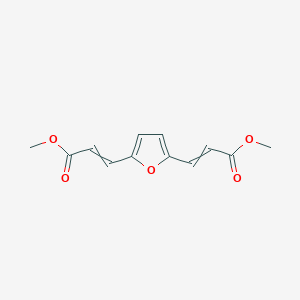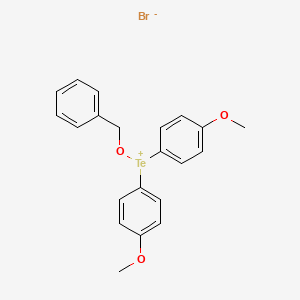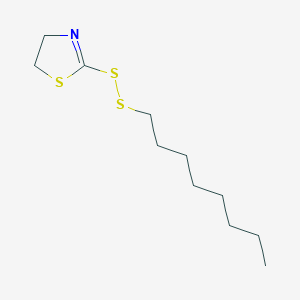
2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole typically involves the reaction of 2-mercapto-4,5-dihydro-1,3-thiazole with octyl disulfide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product. The reaction can be represented as follows:
2-Mercapto-4,5-dihydro-1,3-thiazole+Octyl disulfide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, purification steps like distillation, crystallization, or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: The thiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, modulating their activity. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The thiazole ring may also participate in binding interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Octyldisulfanyl)-pyridine
- 2-(Octyldisulfanyl)-benzothiazole
- 2-(Octyldisulfanyl)-imidazole
Uniqueness
2-(Octyldisulfanyl)-4,5-dihydro-1,3-thiazole is unique due to the presence of both the octyldisulfanyl group and the thiazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
94613-57-7 |
|---|---|
Formule moléculaire |
C11H21NS3 |
Poids moléculaire |
263.5 g/mol |
Nom IUPAC |
2-(octyldisulfanyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C11H21NS3/c1-2-3-4-5-6-7-9-14-15-11-12-8-10-13-11/h2-10H2,1H3 |
Clé InChI |
DVBWBRGLLLHWSM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSSC1=NCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


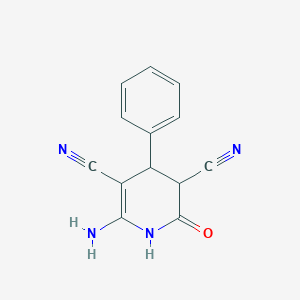
![4-[(2-Nitrophenyl)selanyl]morpholine](/img/structure/B14341087.png)
![6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid](/img/structure/B14341088.png)

phosphane](/img/structure/B14341099.png)
![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
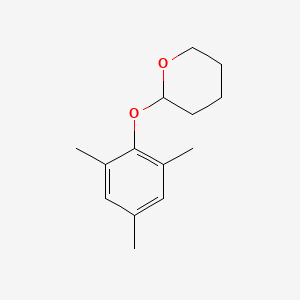
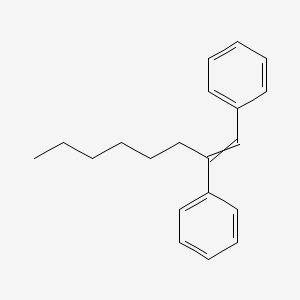
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
